![molecular formula C26H27F2N5O4 B10856513 4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B10856513.png)
4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Example 31 [WO2018183145] is a synthetic organic compound that has been identified as a small molecule modulator of GPR6 activity. It is likely an antagonist or inverse agonist that reduces GPR6-regulated intracellular cyclic adenosine monophosphate levels. This compound has been explored clinically as a functional alternative to dopamine-mediated activation of D2 receptors for conditions such as Parkinson’s disease and other dyskinesias .
准备方法
The preparation of example 31 [WO2018183145] involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of various intermediates. The specific synthetic routes and reaction conditions are detailed in the patent WO2018183145A1. Industrial production methods would typically involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and consistency .
化学反应分析
Example 31 [WO2018183145] undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
科学研究应用
Example 31 [WO2018183145] has several scientific research applications:
Chemistry: It is used as a tool compound to study GPR6 activity and its modulation.
Biology: It helps in understanding the role of GPR6 in cellular processes and its potential as a therapeutic target.
Medicine: It is explored for its potential use in treating conditions like Parkinson’s disease and other dyskinesias by modulating GPR6 activity.
Industry: It may have applications in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of example 31 [WO2018183145] involves its interaction with GPR6, a G protein-coupled receptor. By acting as an antagonist or inverse agonist, the compound reduces GPR6-regulated intracellular cyclic adenosine monophosphate levels. This modulation of GPR6 activity can influence various cellular pathways and processes, providing therapeutic benefits in conditions like Parkinson’s disease .
相似化合物的比较
Example 31 [WO2018183145] can be compared with other similar compounds that modulate GPR6 activity. Some of these similar compounds include:
Example 32 [WO2018183146]: Another small molecule modulator of GPR6 with slightly different chemical properties.
Example 33 [WO2018183147]: A compound with a similar mechanism of action but different pharmacokinetic properties.
Example 34 [WO2018183148]: A compound that also targets GPR6 but has a different chemical structure.
The uniqueness of example 31 [WO2018183145] lies in its specific chemical structure and its efficacy in modulating GPR6 activity, making it a valuable tool in scientific research and potential therapeutic applications .
属性
分子式 |
C26H27F2N5O4 |
|---|---|
分子量 |
511.5 g/mol |
IUPAC 名称 |
4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C26H27F2N5O4/c1-32(2)26(35)20-14-22(21(15-30-20)31-24(34)18-5-4-10-29-25(18)36-3)33-11-8-17(9-12-33)37-23-7-6-16(27)13-19(23)28/h4-7,10,13-15,17H,8-9,11-12H2,1-3H3,(H,31,34) |
InChI 键 |
BZWZIHDBTPHSPG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=NC=C(C(=C1)N2CCC(CC2)OC3=C(C=C(C=C3)F)F)NC(=O)C4=C(N=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



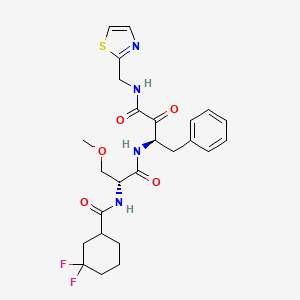
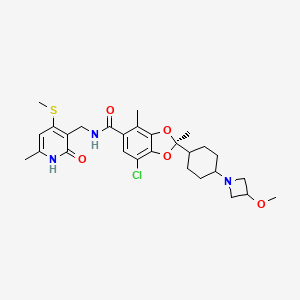
![2-(4-Fluorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10856438.png)

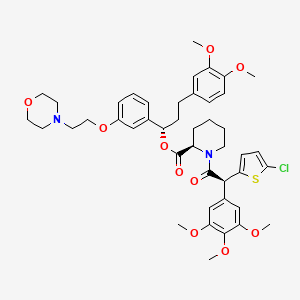
![(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B10856450.png)
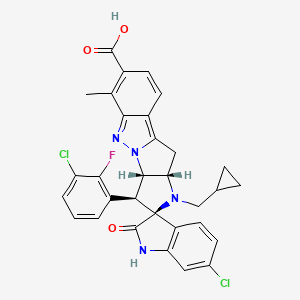
![2,3-dimethyl-3-N-(2-pyridin-4-ylpyrido[3,4-d]pyrimidin-4-yl)butane-2,3-diamine](/img/structure/B10856477.png)
![2-(5-chloro-2,4-dimethoxyphenyl)-7-(4-dimethoxyphosphorylpiperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B10856485.png)
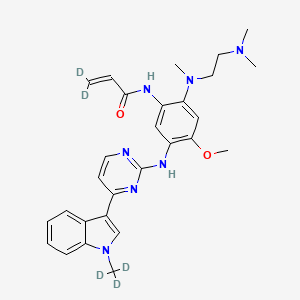
![N-cyclopropyl-3-[4-[(2,4-difluorophenyl)methyl]piperidin-1-yl]-5-methylpyrido[3,4-b]pyrazin-2-amine](/img/structure/B10856497.png)
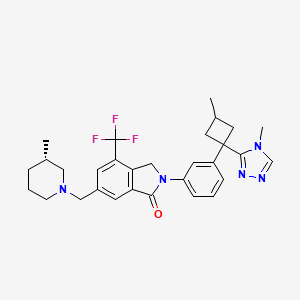
![3-((1S,5R,9R)-9-(2-Hydroxyethyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856516.png)
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride](/img/structure/B10856517.png)